molecular formula C13H18O2S B14596636 1-[4-(Methanesulfinyl)phenyl]hexan-1-one CAS No. 61239-63-2

1-[4-(Methanesulfinyl)phenyl]hexan-1-one

Cat. No.: B14596636
CAS No.: 61239-63-2
M. Wt: 238.35 g/mol
InChI Key: PPRCGRCACIMWPU-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfinyl)phenyl]hexan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]hexan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a methanesulfinyl-substituted benzene derivative with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-[4-(Methanesulfinyl)phenyl]hexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

1-[4-(Methanesulfinyl)phenyl]hexan-1-one can be compared with other similar compounds, such as:

    1-[4-(Methylsulfonyl)phenyl]hexan-1-one: Similar structure but with a sulfone group instead of a sulfinyl group, leading to different chemical reactivity and properties.

    1-[4-(Methanesulfonyl)phenyl]ethan-1-one: Shorter alkyl chain, which may affect its physical and chemical properties.

Properties

CAS No.

61239-63-2

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-(4-methylsulfinylphenyl)hexan-1-one

InChI

InChI=1S/C13H18O2S/c1-3-4-5-6-13(14)11-7-9-12(10-8-11)16(2)15/h7-10H,3-6H2,1-2H3

InChI Key

PPRCGRCACIMWPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)S(=O)C

Origin of Product

United States

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